Ethyl 2-hydroxy-2-(4-iodophenyl)acetate is an organic compound with significant applications in organic synthesis and medicinal chemistry. It is classified as an ester, characterized by the presence of a hydroxyl group and an iodine atom attached to a phenyl ring. This compound is notable for its potential biological activity and serves as a precursor in the synthesis of various pharmaceuticals.
The compound can be synthesized through the esterification of (S)-2-hydroxy-2-(4-iodophenyl)acetic acid with ethanol, typically in the presence of a strong acid catalyst such as sulfuric acid. This reaction is often performed under reflux conditions to ensure complete conversion to the ester form.
Ethyl 2-hydroxy-2-(4-iodophenyl)acetate belongs to the class of hydroxy esters. Its molecular formula is , and it has a molecular weight of approximately 306.10 g/mol. The compound is recognized for its structural features, including a hydroxyl group (-OH) and an iodine atom, which influence its chemical reactivity and biological interactions.
The primary method for synthesizing ethyl 2-hydroxy-2-(4-iodophenyl)acetate involves:
The esterification process typically yields ethyl 2-hydroxy-2-(4-iodophenyl)acetate in good yields, often exceeding 85% under optimized conditions. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and GC (Gas Chromatography) are employed to confirm product identity and purity.
The molecular structure of ethyl 2-hydroxy-2-(4-iodophenyl)acetate can be represented by its IUPAC name and its structural formula:
Property | Value |
---|---|
InChI | InChI=1S/C10H11IO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3 |
InChI Key | PNELABTZUPVTBJ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)I)O |
Ethyl 2-hydroxy-2-(4-iodophenyl)acetate can undergo several chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for ethyl 2-hydroxy-2-(4-iodophenyl)acetate involves its interactions at the molecular level:
These interactions contribute to the compound’s potential biological activity, making it a subject of interest in medicinal chemistry .
Ethyl 2-hydroxy-2-(4-iodophenyl)acetate exhibits several notable physical properties:
Property | Value |
---|---|
Melting Point | 143–145 °C |
Appearance | Solid |
The chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
Ethyl 2-hydroxy-2-(4-iodophenyl)acetate has diverse applications across various fields:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7